molecular formula C6H7N3O2S B13123299 1-Acetyl-6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

1-Acetyl-6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B13123299
M. Wt: 185.21 g/mol
InChI Key: WAOFCWMBCAQNOU-UHFFFAOYSA-N
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Description

1-Acetyl-6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Properties

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

1-acetyl-6-amino-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C6H7N3O2S/c1-3(10)9-4(7)2-5(11)8-6(9)12/h2H,7H2,1H3,(H,8,11,12)

InChI Key

WAOFCWMBCAQNOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=CC(=O)NC1=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of an acetylated amine with a thiourea derivative in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved would depend on the exact nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the acetyl and amino groups, which may affect its biological activity.

    1-Acetyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but without the amino group.

    6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but without the acetyl group.

Uniqueness

1-Acetyl-6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both acetyl and amino groups, which can significantly influence its chemical reactivity and biological activity. These functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

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